molecular formula C9H11FO3S B1210354 2-Fluoroethyl 4-methylbenzenesulfonate CAS No. 383-50-6

2-Fluoroethyl 4-methylbenzenesulfonate

Cat. No.: B1210354
CAS No.: 383-50-6
M. Wt: 218.25 g/mol
InChI Key: XNRDLSNSMTUXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance in Chemical Sciences

2-Fluoroethyl 4-methylbenzenesulfonate (B104242) is an organic compound with the chemical formula C₉H₁₁FO₃S. nih.gov Structurally, it is an ester of p-toluenesulfonic acid and 2-fluoroethanol (B46154). The presence of the tosylate group, a well-established excellent leaving group, makes the compound highly susceptible to nucleophilic substitution reactions. This reactivity is central to its utility in chemical synthesis, allowing for the introduction of the fluoroethyl group into a wide array of molecules.

The significance of 2-Fluoroethyl 4-methylbenzenesulfonate is underscored by its role as a fluoroethylating agent. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has profound implications in drug discovery and materials science, where fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and other desirable characteristics.

Role in Contemporary Organic Synthesis Methodologies

In the realm of organic synthesis, this compound serves as a key reagent for the preparation of a variety of organic compounds, including amines, ethers, and heterocycles. Its application in nucleophilic substitution reactions is a cornerstone of its utility. The general mechanism involves the attack of a nucleophile on the carbon atom attached to the tosylate group, leading to the displacement of the tosylate and the formation of a new carbon-nucleophile bond.

The synthesis of the non-radiolabeled form of the compound itself is typically achieved through the esterification of p-toluenesulfonyl chloride with 2-fluoroethanol in the presence of a base, such as pyridine (B92270) or N-methylmorpholine, in a suitable solvent like dichloromethane. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is crucial for achieving high yields.

Interactive Table 1: Representative Synthesis Conditions for this compound

ReagentsSolventBaseTemperature (°C)Yield (%)Reference
2-fluoroethanol + TsClDMFK₂CO₃8075-85
2-fluoroethanol + TsClTHFPyridine6065-70
2-fluoroethanol + TsClDichloromethanePyridine0-2570-85

Detailed research has demonstrated its utility in various synthetic transformations. For instance, it can be used to alkylate phenols to form fluoroethyl ethers, and it reacts with amines to produce N-fluoroethylated compounds. While specific, high-yield examples for a broad range of substrates are diffusely reported in the literature, the general reactivity pattern is well-established.

Impact on Fluorine Chemistry and Radiochemistry

The most profound impact of this compound has been in the field of radiochemistry, specifically in the synthesis of radiotracers for Positron Emission Tomography (PET). The radioisotope fluorine-18 (B77423) (¹⁸F) is a positron emitter with favorable properties for PET imaging, including a convenient half-life of 109.7 minutes and low positron energy, which results in high-resolution images. nih.govrug.nl

The radiolabeled version of the compound, 2-[¹⁸F]Fluoroethyl 4-methylbenzenesulfonate ([¹⁸F]FEtOTs), is a widely used prosthetic group for introducing ¹⁸F into biomolecules. nih.govrug.nlrsc.orgresearchgate.net Its relatively low volatility compared to other ¹⁸F-fluoroalkylating agents makes it easier and safer to handle in a laboratory setting. nih.govrug.nl

The synthesis of [¹⁸F]FEtOTs is typically achieved through the nucleophilic substitution of a suitable precursor, such as ethylene-1,2-ditosylate, with [¹⁸F]fluoride. nih.gov The reaction conditions, including temperature, reaction time, and the molar ratio of base to precursor, have a significant impact on the radiochemical yield (RCY) and the formation of volatile side products like [¹⁸F]vinyl fluoride (B91410) and 2-[¹⁸F]fluoroethanol. nih.govrug.nl Research has shown that a wide range of labeling temperatures (from 70 to 130 °C) and reaction times (from 3 to 15 minutes) have been employed. nih.gov Careful optimization of these parameters is crucial to maximize the yield of the desired product and minimize radioactive impurities. nih.govrug.nl

Interactive Table 2: Selected PET Tracers Synthesized Using 2-[¹⁸F]Fluoroethyl Tosylate

PET TracerPrecursor TypeReaction ConditionsRadiochemical Yield (RCY)Reference
[¹⁸F]FES (Fluoroestradiol)Estradiol derivativeCs₂CO₃, DMF, 100 °C, 10 min20-40% uic.edu
[¹⁸F]18c (S1PR1 tracer)Phenol (B47542) precursorCs₂CO₃, DMSO, 110 °C, 10 min7% nih.gov
O-[¹⁸F]fluoroethylated 2-aminomethylchromaneProtected chromane (B1220400) derivativeK₂CO₃, MeCN, 80 °C, 10 minup to 11% (overall) rsc.org
[¹⁸F]fluoroethylated 5-cyano-indole derivativesIndole derivativeOptimized conditionsNot specified rsc.org

The use of [¹⁸F]FEtOTs has enabled the development of a multitude of PET tracers for imaging various biological targets, including hormone receptors and enzymes, thereby significantly contributing to the advancement of molecular imaging and nuclear medicine. rsc.orguic.edunih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoroethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRDLSNSMTUXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292385
Record name 2-fluoroethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-50-6
Record name 383-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-fluoroethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroethyl p-Toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Fluoroethyl 4 Methylbenzenesulfonate

Conventional Laboratory Synthesis Approaches

The most common and widely utilized method for synthesizing 2-Fluoroethyl 4-methylbenzenesulfonate (B104242) is the esterification of p-Toluenesulfonyl Chloride with 2-Fluoroethanol (B46154). This reaction, often referred to as tosylation, involves the conversion of the alcohol group of 2-Fluoroethanol into a tosylate group, which is an excellent leaving group in nucleophilic substitution reactions.

Esterification of p-Toluenesulfonyl Chloride with 2-Fluoroethanol

This direct esterification is a cornerstone of organic synthesis, providing a straightforward route to the desired product. The reaction involves the nucleophilic attack of the oxygen atom of the hydroxyl group in 2-Fluoroethanol on the electrophilic sulfur atom of p-Toluenesulfonyl Chloride.

The primary reagents for this synthesis are 2-Fluoroethanol and p-Toluenesulfonyl Chloride (TsCl) chemicalbook.comchemdad.com. The reaction is typically carried out in the presence of a base and a suitable solvent. A common procedure involves stirring 2-Fluoroethanol, p-Toluenesulfonyl Chloride, and a base such as N-methylmorpholine in a solvent like dichloromethane at room temperature for an extended period, often around 17 hours, to ensure the completion of the reaction chemicalbook.com.

Reagent/ConditionRole/ParameterTypical Value/Substance
2-FluoroethanolStarting material (alcohol)1.0 equivalent
p-Toluenesulfonyl ChlorideTosylating agent1.2 equivalents
N-MethylmorpholineBase5.0 equivalents
DichloromethaneSolventSufficient to dissolve reactants
TemperatureReaction TemperatureRoom Temperature
Reaction DurationTime for reaction completion17 hours

The presence of a base is crucial for the success of the tosylation reaction. Bases play a dual role in this synthesis. Primarily, they act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and the sulfonyl chloride reactionweb.io. The neutralization of this acid is essential to prevent it from protonating the starting alcohol or the product, which could lead to side reactions and a decrease in yield.

Commonly used bases include tertiary amines like pyridine (B92270) and N-methylmorpholine chemicalbook.comreactionweb.ioechemi.com. Pyridine, in particular, can also function as a nucleophilic catalyst echemi.comreddit.comstackexchange.com. It can react with p-Toluenesulfonyl Chloride to form a highly reactive N-tosylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the alcohol than the original sulfonyl chloride, thereby accelerating the rate of the reaction echemi.comreddit.comstackexchange.com. While tertiary amines are effective, inorganic bases such as potassium carbonate (K₂CO₃) can also be employed to neutralize the acid byproduct. The choice of base can influence the reaction rate and the final product yield.

The selection of an appropriate solvent is critical for ensuring that the reactants are well-dissolved and can interact effectively. Anhydrous conditions are generally preferred to prevent the hydrolysis of the p-Toluenesulfonyl Chloride.

Dichloromethane (CH₂Cl₂) is a frequently used solvent for this reaction due to its ability to dissolve both the starting materials and the intermediate products, as well as its relatively low boiling point, which facilitates its removal after the reaction is complete chemicalbook.com. Other aprotic solvents such as acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF) can also be utilized. The choice of solvent can impact the reaction kinetics and the solubility of the reagents and products.

SolventProperties
DichloromethaneGood solubility for reactants, low boiling point
AcetonitrilePolar aprotic, can facilitate nucleophilic reactions
Dimethylformamide (DMF)High boiling polar aprotic, good solvating power
Tetrahydrofuran (THF)Ethereal solvent, can dissolve a wide range of compounds

The esterification reaction is typically conducted at room temperature, which is often sufficient to achieve a good yield over several hours chemicalbook.com. However, the reaction temperature and duration can be optimized to improve the efficiency of the synthesis. Lowering the temperature, for instance by using an ice bath during the addition of reagents, can help to control the exothermic nature of the reaction and minimize the formation of side products . The reaction progress is often monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion. Once the starting material is consumed, the reaction is stopped to prevent potential degradation of the product. While a 17-hour reaction time at room temperature has been reported to be effective, adjustments to temperature may allow for a shorter reaction duration without compromising the yield chemicalbook.com.

Alternative Synthetic Routes and Precursors

While the direct esterification of 2-Fluoroethanol is the most common method, alternative strategies for the synthesis of 2-Fluoroethyl 4-methylbenzenesulfonate exist. One such approach involves the nucleophilic substitution reaction of a suitable precursor with a fluoride (B91410) source.

An example of an alternative route is the reaction of 1,2-ethylene ditosylate with a fluoride salt, such as sodium fluoride (NaF), in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 nih.gov. In this method, one of the tosylate groups of the starting material is displaced by a fluoride ion to yield the desired product. This reaction is typically performed in an aprotic solvent like acetonitrile at an elevated temperature nih.gov.

Another potential precursor could be a compound with a leaving group other than tosylate at the 2-position of an ethyl group, which could then be reacted with a tosylate salt. However, the direct tosylation of 2-Fluoroethanol remains the most straightforward and widely documented method.

PrecursorReagentsProduct
2-Fluoroethanolp-Toluenesulfonyl Chloride, BaseThis compound
1,2-Ethylene ditosylateSodium Fluoride, Kryptofix 2.2.2This compound
Utilization of Fluoroalcohols

A primary and straightforward method for synthesizing this compound involves the reaction of a fluoroalcohol with a sulfonyl chloride. Specifically, 2-fluoroethanol is reacted with p-toluenesulfonyl chloride. chemicalbook.com This reaction is typically carried out in the presence of a base, such as N-methylmorpholine, and a suitable solvent like dichloromethane. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction. The mixture is stirred at room temperature for a prolonged period, often overnight, to ensure the completion of the reaction. chemicalbook.com Following the reaction, a workup procedure involving extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine is performed to isolate the crude product. chemicalbook.com The final product is then purified, typically by drying over an anhydrous salt like magnesium sulfate and removing the solvent under reduced pressure. chemicalbook.com

ReactantReagentBaseSolventReaction TimeTemperature
2-Fluoroethanolp-Toluenesulfonyl chlorideN-methylmorpholineDichloromethane17 hoursRoom Temperature
Palladium-Catalyzed Methods for Fluoroalkylation

Palladium-catalyzed reactions represent a sophisticated strategy for forming carbon-fluorine bonds and introducing fluoroalkyl groups into molecules. nih.gov While direct synthesis of this compound via this method is not the most common route, the principles of palladium-catalyzed fluoroalkylation are relevant. These methods often involve the cross-coupling of a fluoroalkylating agent with a suitable substrate. For instance, strategies have been developed for the palladium-catalyzed ring-opening fluoroalkylation of vinylsulfonium salts, which proceeds via the cleavage of a C(sp3)–S bond to afford fluoroalkylthiolated alkene derivatives. nih.gov Such protocols demonstrate broad substrate scope and good functional group tolerance. The catalyst, typically a palladium(II) salt like Pd(OAc)₂, facilitates the reaction, which is often conducted at elevated temperatures in a solvent such as 1,4-dioxane.

Radiosynthesis of [¹⁸F]-2-Fluoroethyl 4-methylbenzenesulfonate

The radiofluorinated analogue, [¹⁸F]-2-Fluoroethyl 4-methylbenzenesulfonate ([¹⁸F]FEtOTs), is a widely utilized ¹⁸F-fluoroalkylating agent for synthesizing radiotracers for Positron Emission Tomography (PET). nih.govresearchgate.net Its utility stems from its high reactivity, stability, and relatively low volatility compared to other labeling agents. nih.gov

Preparation using [¹⁸F]-Fluoride Sources (e.g., [¹⁸F]-Tetrabutylammonium Fluoride)

The production of [¹⁸F]FEtOTs begins with no-carrier-added [¹⁸F]Fluoride, which is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction using enriched [¹⁸O]water as the target material. nih.govacs.orgnih.gov The resulting aqueous [¹⁸F]fluoride must be made reactive for nucleophilic substitution in organic solvents. This is achieved by trapping the [¹⁸F]fluoride on an anion exchange cartridge (like a QMA cartridge), eluting it with a solution containing a phase-transfer catalyst, and then carefully drying the complex. nih.govacs.org Commonly used phase-transfer catalysts include bulky cations like tetrabutylammonium (TBA⁺) or a combination of a potassium ion (K⁺) with a cryptand like Kryptofix 2.2.2 (K₂₂₂). nih.govacs.org The elution is often performed with a basic solution, such as potassium carbonate (K₂CO₃), which also acts as a base in the subsequent reaction. The complex is then dried azeotropically with acetonitrile to remove residual water, which would otherwise hinder the nucleophilicity of the fluoride ion. nih.gov

Reaction with Ethylene (B1197577) Ditosylate

The synthesis of [¹⁸F]FEtOTs is readily accomplished through a nucleophilic ¹⁸F-substitution reaction using 1,2-ethylene ditosylate as the precursor. nih.gov In this Sₙ2 reaction, the activated, anhydrous [K⁺/K₂₂₂]¹⁸F⁻ complex attacks one of the primary carbons of the ethylene ditosylate molecule, displacing a tosylate group, which is an excellent leaving group. nih.govnih.gov The reaction is typically performed in an anhydrous aprotic solvent, such as acetonitrile, in a sealed vial at an elevated temperature. nih.gov

Optimization of Radiochemical Yield and Purity

The radiochemical yield (RCY) of [¹⁸F]FEtOTs is highly dependent on several reaction parameters, including temperature, reaction time, and the molar ratio of base to precursor. nih.govresearchgate.net Research has shown a wide range of conditions reported for this synthesis. Temperatures can range from 70°C to 130°C, with reaction times varying from 3 to 15 minutes. nih.gov Optimization studies aim to maximize the yield of [¹⁸F]FEtOTs while minimizing the formation of volatile radioactive side-products, such as [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol. nih.govresearchgate.net It has been demonstrated that careful control of temperature, time, and the base-to-precursor ratio is crucial for achieving high yields and purity. nih.govresearchgate.net

The following table summarizes a selection of reported reaction conditions and their corresponding radiochemical yields for the synthesis of [¹⁸F]FEtOTs.

Temperature (°C)Time (min)Base/Precursor Molar RatioRadiochemical Yield (%)
70150.662
7550.745
9080.575-88
100102.790
110100.790

Data sourced from Pijeira et al. (2022), which compiled data from various studies. nih.gov

Purification Techniques for Radiolabeled Compound (e.g., Radio-HPLC, Sep-Pak Cartridges)

After the radiosynthesis, the crude reaction mixture contains the desired [¹⁸F]FEtOTs, unreacted precursor, [¹⁸F]fluoride, and various byproducts. Purification is essential to ensure the final product is suitable for subsequent radiolabeling reactions. The gold standard for both purification and analysis is radio-High-Performance Liquid Chromatography (radio-HPLC). nih.govnih.govuni-mainz.de A semi-preparative reversed-phase HPLC column can effectively separate [¹⁸F]FEtOTs from the other components. nih.govuni-mainz.de

For more routine or automated production, solid-phase extraction (SPE) using cartridges, such as Sep-Pak cartridges, offers a simpler and faster purification method. nih.govnih.gov The crude mixture can be passed through a series of cartridges that selectively retain impurities or the product itself. For example, a sequence of cartridges can be used to trap unreacted [¹⁸F]fluoride and polar impurities, allowing the less polar [¹⁸F]FEtOTs to pass through. nih.gov The trapped product can then be eluted with a suitable organic solvent. uni-mainz.de This method is particularly advantageous for integration into automated synthesis modules. nih.gov

Mechanistic Investigations of 2 Fluoroethyl 4 Methylbenzenesulfonate Reactivity

Nucleophilic Substitution Reactions

2-Fluoroethyl 4-methylbenzenesulfonate (B104242), also commonly known as 2-fluoroethyl tosylate, is a significant substrate in the study and application of nucleophilic substitution reactions. Its reactivity is characterized by the interplay between a highly effective leaving group and the electronic effects of a fluorine substituent.

Role as an Electrophilic Reagent

In nucleophilic substitution reactions, 2-fluoroethyl 4-methylbenzenesulfonate serves as an electrophilic reagent. The core of its electrophilicity lies in the carbon atom bonded to the tosylate group. This carbon atom is rendered electron-deficient and, therefore, susceptible to attack by nucleophiles. The strong electron-withdrawing nature of the adjacent tosylate group significantly enhances this electrophilic character. Consequently, the molecule readily participates in reactions where the tosylate group is displaced by an incoming nucleophile, leading to the formation of a new bond between the nucleophile and the fluoroethyl moiety. This reactivity makes it a valuable reagent for introducing the 2-fluoroethyl group into various molecular structures. organic-chemistry.org

The general scheme for this electrophilic behavior can be represented as: Nu:⁻ + F-CH₂CH₂-OTs → Nu-CH₂CH₂-F + ⁻OTs

Where Nu:⁻ represents a nucleophile and ⁻OTs is the tosylate leaving group.

Leaving Group Ability of the Tosylate Moiety

The user's outline mentions the "Leaving Group Ability of the Fluoroethyl Moiety," which is a chemical inaccuracy. In the context of nucleophilic substitution reactions involving this compound, the tosylate group (4-methylbenzenesulfonate) is the leaving group, not the fluoroethyl moiety. The fluoroethyl group is the substrate that remains and becomes attached to the nucleophile.

The tosylate anion is an exceptionally good leaving group. epa.govwhiterose.ac.ukucsd.edumasterorganicchemistry.comyoutube.com Its effectiveness stems from the fact that the negative charge it carries after departing from the substrate is extensively delocalized through resonance across the three oxygen atoms and the aromatic ring. masterorganicchemistry.comyoutube.com This high degree of charge stabilization means the tosylate anion is a very weak base and, therefore, is stable and unlikely to revert to the starting material. The stability of the leaving group is a critical factor in promoting the forward nucleophilic substitution reaction.

Resonance Structures of the Tosylate Anion:

The negative charge is shared among the three oxygen atoms of the sulfonate group.

Further delocalization into the benzene (B151609) ring contributes to its stability.

This inherent stability makes the carbon-oxygen bond of the tosylate ester highly polarized and susceptible to cleavage upon nucleophilic attack.

Influence of Fluorine Atom on Reactivity

The presence of a fluorine atom at the β-position (the carbon adjacent to the carbon bearing the leaving group) has a notable electronic influence on the reactivity of this compound in SN2 reactions. Fluorine is a highly electronegative atom, and its primary effect is inductive electron withdrawal.

Research indicates that β-fluorination generally leads to a deceleration of the SN2 reaction rate compared to non-fluorinated analogs like ethyl tosylate. researchgate.net This rate retardation is attributed to the inductive effect of the fluorine atom, which destabilizes the transition state of the SN2 reaction. By withdrawing electron density, the fluorine atom makes the electrophilic carbon slightly less able to accommodate the incoming negative charge from the nucleophile in the pentacoordinate transition state. researchgate.net Studies comparing the reactivity of various fluorinated alkyl bromides with azide (B81097) ions have shown a significant decrease in reaction rates as fluorine is moved closer to the reaction center. researchgate.net

SubstrateRelative SN2 Rate (with Azide) researchgate.net
n-Alkyl Bromide1
γ-Fluoroalkyl Bromide0.14
β-Fluoroalkyl Bromide0.12
α-Fluoroalkyl Bromide0.00002

This table illustrates the general trend of decreasing SN2 reactivity with closer proximity of a fluorine atom to the reaction center, a principle that applies to tosylate leaving groups as well.

Typical Nucleophiles (e.g., Amines, Thiols, Alkoxides)

This compound reacts with a variety of nucleophiles, typically via an SN2 mechanism, resulting in the inversion of stereochemistry if the carbon center is chiral (which is not the case for this specific molecule). masterorganicchemistry.com

Amines : Primary and secondary amines are effective nucleophiles that can displace the tosylate group to form the corresponding N-(2-fluoroethyl)amines. These reactions are fundamental in synthetic organic chemistry for introducing a fluoroethyl group onto a nitrogen-containing molecule. researchgate.net The reaction generally proceeds by the lone pair of the amine nitrogen attacking the electrophilic carbon.

Thiols : Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles for reaction with 2-fluoroethyl tosylate. libretexts.orgmasterorganicchemistry.com The reaction yields 2-fluoroethyl sulfides. The high polarizability and soft nature of sulfur make thiolates particularly potent nucleophiles in SN2 reactions. masterorganicchemistry.com The conversion of alcohols to thiols can be achieved via a two-step process involving the formation of a tosylate intermediate, which is then displaced by a sulfur nucleophile like thiourea (B124793) followed by hydrolysis. researchgate.net

Alkoxides : Alkoxide ions (RO⁻), the conjugate bases of alcohols, react with 2-fluoroethyl tosylate to form 2-fluoroethyl ethers. masterorganicchemistry.comlibretexts.org This reaction is a variation of the Williamson ether synthesis. The alkoxide is a strong nucleophile, and the reaction proceeds efficiently, especially with primary substrates like 2-fluoroethyl tosylate, where competing elimination reactions are less favored. libretexts.org

General Reactivity with Nucleophiles:

Nucleophile TypeProduct TypeGeneral Reaction
Amine (R₂NH)N-(2-fluoroethyl)amineR₂NH + F-CH₂CH₂-OTs → R₂N⁺H-CH₂CH₂-F + ⁻OTs → R₂N-CH₂CH₂-F
Thiolate (RS⁻)2-Fluoroethyl sulfideRS⁻ + F-CH₂CH₂-OTs → RS-CH₂CH₂-F + ⁻OTs
Alkoxide (RO⁻)2-Fluoroethyl etherRO⁻ + F-CH₂CH₂-OTs → RO-CH₂CH₂-F + ⁻OTs

Hydrolysis Pathways

Hydrolysis of this compound involves the reaction of the compound with water, which acts as a nucleophile. This reaction leads to the cleavage of the ester linkage, resulting in the formation of 2-fluoroethanol (B46154) and p-toluenesulfonic acid. ucalgary.ca

F-CH₂CH₂-OTs + H₂O → F-CH₂CH₂-OH + HOTs

The mechanism of hydrolysis for primary alkyl tosylates like this compound in neutral water is typically a slow SN2 reaction. Under basic conditions (e.g., in the presence of hydroxide (B78521) ions), the hydrolysis is significantly accelerated. The hydroxide ion is a much stronger nucleophile than water, leading to a more rapid SN2 displacement of the tosylate group. masterorganicchemistry.com

In the context of its radiolabeled counterpart, 2-[¹⁸F]fluoroethyl tosylate, studies have shown that hydrolysis to form 2-[¹⁸F]fluoroethanol can be a competing side reaction during its synthesis and subsequent reactions, especially at elevated temperatures. nih.govrug.nl The formation of 2-fluoroethanol as a hydrolysis product has been confirmed through analytical techniques like gas chromatography-mass spectrometry. nih.govrug.nl

Advanced Applications in Organic Synthesis

Preparation of Fluorinated Organic Compounds

2-Fluoroethyl 4-methylbenzenesulfonate (B104242) serves as a key building block in the synthesis of diverse fluorinated organic compounds. The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of a molecule, making this reagent essential for creating novel compounds in medicinal chemistry and materials science. The tosylate group is an excellent leaving group, making the compound highly reactive toward nucleophiles, which displace the tosylate to form a new bond with the fluoroethyl group.

One of the fundamental applications of 2-Fluoroethyl 4-methylbenzenesulfonate is in the N-alkylation of amines. In this type of reaction, a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the fluoroethyl group. This results in the displacement of the 4-methylbenzenesulfonate anion and the formation of a new carbon-nitrogen bond, yielding a 2-fluoroethyl-substituted amine. This method is a straightforward and efficient way to introduce the fluoroethyl group into nitrogen-containing compounds.

The reactivity of this compound is also harnessed in the synthesis of heterocyclic compounds. Heterocycles are cyclic structures containing atoms of at least two different elements in the ring and are foundational scaffolds in many pharmaceuticals. The reagent can be used in cyclization reactions where a molecule containing two or more nucleophilic centers (such as diamines or amino alcohols) reacts to form a ring structure incorporating the fluoroethyl group. For instance, its use is integral to building complex pyrimidine-based structures, which are core components of certain kinase inhibitors. nih.gov

In analytical chemistry, this compound is employed for the derivatization of carboxylic acids, particularly for enhancing their detection in techniques like high-performance liquid chromatography (HPLC). thermofisher.comnih.gov Carboxylic acids themselves often exhibit poor chromatographic behavior or lack a suitable chromophore for UV detection. nih.gov To overcome this, the carboxylic acid is first deprotonated to form a carboxylate anion, which then acts as a nucleophile. This anion reacts with this compound to form the corresponding 2-fluoroethyl ester. This esterification not only improves chromatographic properties but also introduces a fluorinated tag that can enhance detectability. thermofisher.com

Beyond simple molecules, this compound is a versatile intermediate for incorporating the fluoroethyl group into larger, more complex molecular frameworks. Its ability to participate in reliable nucleophilic substitution reactions makes it a go-to reagent in multi-step syntheses where the introduction of fluorine is desired to modulate a molecule's pharmacokinetic or physicochemical properties. This is particularly relevant in the development of agrochemicals and pharmaceuticals, where precise molecular modifications are crucial for bioactivity.

Role in Medicinal Chemistry and Drug Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. This compound plays a crucial role in this area as a readily available source of the fluoroethyl group.

Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. ed.ac.uk Research has demonstrated the use of sulfonate esters, structurally related to this compound, in the synthesis of kinase inhibitor scaffolds. nih.gov For example, compounds with a pyrimidine (B1678525) core, developed as Aurora kinase inhibitors, have been synthesized using multi-step processes where reagents like this compound or its analogs are used to introduce specific side chains. nih.gov The fluoroethyl group can form key interactions within the ATP-binding pocket of the kinase or improve the drug-like properties of the inhibitor candidate. mdpi.com

Interactive Data Table: Reactions of this compound

Reaction TypeNucleophileResulting Functional GroupApplication Area
N-AlkylationAmine (Primary/Secondary)Fluoroethylated AmineOrganic Synthesis, Medicinal Chemistry
CyclizationDi-functional NucleophilesFluorinated HeterocycleMedicinal Chemistry, Drug Scaffolds
EsterificationCarboxylate AnionFluoroethyl EsterAnalytical Chemistry (Derivatization)
Complex SynthesisVarious NucleophilesFluoroethylated Complex MoleculeDrug Development, Materials Science

Precursor for Bioactive Molecules

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and other pharmacokinetic properties. This compound serves as a key precursor for introducing the 2-fluoroethyl moiety into bioactive molecules. This is particularly valuable in the development of radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET). For instance, its derivatives are used in the radiosynthesis of tracers for in vivo applications, allowing for the study of biological processes and the distribution of drugs in the body. researchgate.net The ability to attach a fluoroethyl group under mild conditions makes it a versatile tool for creating a wide range of drug-like molecules. researchgate.net

Development of Antiplasmodial Chalcones

Chalcones, a class of natural and synthetic compounds, are known for their diverse biological activities, including anticancer and antimicrobial properties. nih.gov In the fight against malaria, caused by the parasite Plasmodium falciparum, researchers are constantly seeking new and effective treatments. The introduction of fluorine-containing groups into the chalcone (B49325) structure has been shown to enhance antiplasmodial activity. This compound is utilized to synthesize fluoroalkoxy chalcones, which have demonstrated significant efficacy against the malaria parasite. This synthetic route allows for the creation of chalcone derivatives with improved potency, offering a promising avenue for the development of new antimalarial drugs.

Contribution to PDE5 Inhibitor Development

Phosphodiesterase type 5 (PDE5) inhibitors are a well-established class of drugs used to treat erectile dysfunction and pulmonary arterial hypertension. wikipedia.orgnih.gov These drugs work by increasing the levels of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. wikipedia.orgnih.gov Research in this area continues to focus on developing new inhibitors with improved potency, selectivity, and pharmacokinetic profiles. nih.gov this compound is used in the synthesis of novel PDE5 inhibitors, where the introduction of the fluoroethyl group can fine-tune the drug's properties. This can lead to the development of next-generation PDE5 inhibitors with enhanced therapeutic benefits and potentially fewer side effects. nih.gov

Applications in Agrochemicals

Beyond pharmaceuticals, this compound has found significant application in the agrochemical industry. oakwoodchemical.com The introduction of fluorine into pesticides and herbicides can lead to increased efficacy, greater stability, and improved selectivity. This compound serves as a valuable fluoroethylating agent in the synthesis of new active ingredients for crop protection products. The development of more effective and environmentally benign agrochemicals is a critical area of research, and this compound provides a key building block for achieving this goal.

Radiopharmaceutical Development and Positron Emission Tomography Pet Imaging

Precursor in Fluorine-18 (B77423) Radiotracer Synthesis

2-Fluoroethyl 4-methylbenzenesulfonate (B104242) is a widely used precursor for introducing the positron-emitting radionuclide, Fluorine-18 (¹⁸F), into biologically active molecules. The compound itself is not directly administered but is used in a crucial intermediate step in the laboratory. The process typically involves a two-step sequence where [¹⁸F]2-fluoroethyl 4-methylbenzenesulfonate is first synthesized and then reacted with a specific targeting molecule. nih.gov This indirect "prosthetic group" or "synthon" strategy is highly valued in radiochemistry because it allows for the versatile labeling of complex molecules that may not be suitable for direct fluorination. nih.gov

The utility of this compound stems from the fact that the tosylate group (4-methylbenzenesulfonate) is an excellent leaving group, facilitating nucleophilic substitution reactions where the radioactive [¹⁸F]fluoride ion displaces it. nih.gov This straightforward and efficient reaction enables the creation of a reactive [¹⁸F]fluoroethylating agent that can then be attached to a variety of precursors to create the final PET tracer. nih.gov

Alkylation of Phenolic Precursors for Neuroimaging Probes

A significant application of [¹⁸F]this compound is in the alkylation of phenolic precursors to create PET tracers for neuroimaging. In this reaction, the phenolic hydroxyl group (-OH) on a precursor molecule acts as a nucleophile, attacking the carbon atom attached to the tosylate group of the [¹⁸F]this compound. This results in the formation of a fluoroethoxy-aryl ether, effectively tagging the neuroimaging probe with Fluorine-18.

This strategy has been employed in the development of novel ligands for the translocator protein (TSPO), a biomarker for neuroinflammation. For instance, PET ligands such as 2-[5-(4-[¹⁸F]fluoroethoxyphenyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]-N-methyl-N-phenylacetamide were synthesized by reacting the corresponding phenolic precursor with a fluoroethylating agent. nih.gov This method provides a reliable pathway to producing high-affinity probes for visualizing inflammatory processes in the brain. nih.gov

Synthesis of High-Affinity Ligands for Specific Biological Targets

The versatility of this compound as a labeling synthon has led to its use in developing a wide array of high-affinity PET ligands for various biological targets implicated in numerous diseases.

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for imaging prostate cancer. nih.gov Modern methods for labeling PSMA-targeting molecules with ¹⁸F often employ "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). unimi.it In this approach, [¹⁸F]2-fluoroethyl azide (B81097) is a key intermediate, which is itself synthesized from [¹⁸F]this compound.

Researchers have developed PSMA inhibitors like [¹⁸F]YC-88 by reacting an alkyne-functionalized precursor with [¹⁸F]2-fluoroethyl azide in a simple one-pot, two-step procedure. nih.gov This method has been used to create new derivatives of highly successful ligands like PSMA-617, allowing for automated and efficient radiosynthesis. unimi.itnih.gov The resulting tracers show high affinity for PSMA and favorable pharmacokinetics, including rapid clearance from non-target organs, making them promising agents for imaging PSMA-expressing tumors. nih.gov

Table 1: Research Findings on a PSMA PET Agent Synthesized via a Fluoroethyl Intermediate

FeatureResearch FindingCitation
PET Agent [¹⁸F]YC-88 nih.gov
Synthesis Synthesized from a 2-[¹⁸F]fluoroethyl azide intermediate and an alkyne precursor. nih.gov
Radiochemical Yield 14 ± 1% (non-decay corrected) nih.gov
Binding Affinity (Ki) 12.9 nM nih.gov
In Vivo Tumor Uptake 47.58 ± 5.19% injected dose/gram in PSMA+ tumors at 1 hour post-injection. nih.gov
Tumor-to-Kidney Ratio 4:1 at 2 hours post-injection. nih.gov

TSPO is a valuable biomarker for neuroinflammation, as its expression increases in activated microglia. nih.govcancernetwork.com The development of PET ligands to image TSPO is an active area of research for understanding neurodegenerative diseases. nih.gov

[¹⁸F]this compound has been instrumental in creating novel TSPO ligands. One such agent is [¹⁸F]Fluoroethyltemazepam ([¹⁸F]F-FETEM), a fluorinated benzodiazepine (B76468) ligand developed for TSPO imaging, which can be produced via a one-pot automated procedure. nih.gov Another class of agents includes acetamidobenzoxazolone-based radioligands, such as [¹⁸F]2, which were synthesized via fluoroethoxylation of a phenolic precursor. nih.gov These ligands exhibit high affinity for TSPO and have shown the ability to detect neuroinflammation in preclinical models. nih.gov

Table 2: Research Findings on TSPO PET Ligands

LigandBinding Affinity (Ki)Radiochemical Yield (RCY)Key FindingCitation
[¹⁸F]2 (Acetamidobenzoxazolone-based) 6.6 ± 0.7 nM22 ± 4%Showed significantly increased binding on the ischemic side of a rat brain. nih.gov
[¹⁸F]3 (Acetamidobenzoxazolone-based) 16.7 ± 2.5 nM5 ± 2%A novel PET ligand for imaging TSPO in the brain. nih.gov
[¹⁸F]F-FETEM Not specifiedNot specifiedA novel fluorinated benzodiazepine TSPO radiotracer developed for automated synthesis. nih.gov

Mer tyrosine kinase (MerTK) is a receptor tyrosine kinase that is abnormally expressed in numerous cancers, making it an important therapeutic and diagnostic target. nih.govresearchgate.net To visualize MerTK expression non-invasively, PET agents have been developed using [¹⁸F]this compound. nih.govunimi.it

In a representative synthesis, [¹⁸F]this compound was prepared and then reacted with MerTK-targeting precursor molecules (UNC5650 and UNC6429) under basic conditions to yield the final PET tracers, [¹⁸F]-MerTK-5 and [¹⁸F]-MerTK-6. nih.gov The resulting tracer [¹⁸F]-MerTK-6 showed significant tumor uptake in preclinical models, demonstrating its potential for imaging MerTK expression in vivo. unimi.itnih.govresearchgate.net

Table 3: Research Findings on a MerTK-Targeted PET Agent

FeatureResearch FindingCitation
PET Agent [¹⁸F]-MerTK-6 nih.govresearchgate.net
Synthesis Protocol Reaction of precursor UNC6429 with [¹⁸F]-2-fluoroethyl 4-methylbenzenesulfonate in K₂CO₃/acetonitrile at 110 °C for 15 min. nih.govunimi.it
Radiochemical Yield (RCY) 46.0% nih.gov
In Vivo Tumor Uptake 4.79 ± 0.24% injected dose/gram in B16F10 tumor-bearing mice. unimi.itnih.govresearchgate.net
Tumor-to-Muscle Ratio 3.09 at 2 hours post-injection. unimi.itnih.govresearchgate.net

The accumulation of amyloid-beta (Aβ) plaques in the brain is a primary hallmark of Alzheimer's disease. mdpi.com PET imaging with tracers that bind to these plaques is crucial for early diagnosis and for monitoring disease progression.

This compound is a precursor used in the synthesis of such imaging agents. For example, it is used in the preparation of ¹⁸F-labeled benzothiazole (B30560) and pyridin-2-amine derivatives designed to bind to Aβ plaques. One such novel PET radiopharmaceutical, referred to as ¹⁸F-7B, was synthesized and evaluated for its potential to serve as an Aβ-imaging agent. Furthermore, the structure of other important Aβ imaging agents, such as [¹⁸F]FDDNP, contains a fluoroethyl group, indicating the broad applicability of this fluoroalkylation strategy in the development of diagnostics for Alzheimer's disease.

Hypoxia Imaging Tracers

The development of PET tracers for imaging hypoxic tissues, which are characteristic of many malignant tumors, is crucial for cancer diagnosis and treatment planning. While direct use of this compound is not always cited, structurally analogous precursors are fundamental to the synthesis of prominent hypoxia tracers. For instance, the synthesis of [¹⁸F]fluoroetanidazole ([¹⁸F]FETA), a significant tracer for imaging hypoxia, involves the preparation of [¹⁸F]fluoroethylamine. nih.gov This key intermediate is produced from N-[2-(toluene-4-sulfonyloxy)-ethyl]-phthalimide, where the tosylate group is displaced by [¹⁸F]fluoride. nih.govnih.gov This synthesis pathway highlights the utility of the tosylate-ethyl scaffold in creating the necessary components for complex PET tracers like [¹⁸F]FETA, which offers potential advantages over other hypoxia agents due to its lower uptake of metabolites in plasma and urine. nih.gov

Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracers

Sphingosine-1-phosphate receptor 1 (S1P1) is a key target in neuroinflammatory and autoimmune diseases, making it a subject of intense interest for PET imaging. The development of ¹⁸F-labeled radioligands for S1P1 often relies on the nucleophilic substitution of precursors containing a tosylate leaving group. uchicago.edu For example, the tracer [¹⁸F]TZ4877 is produced by displacing a tosylate precursor with [¹⁸F]fluoride, followed by a deprotection step. uchicago.edu The general strategy involves using a fluoroethylating agent, such as 2-[¹⁸F]fluoroethyl tosylate, to attach the ¹⁸F-label to a molecule designed to bind to S1P1 receptors with high affinity and selectivity. This allows for the non-invasive in vivo quantification and monitoring of S1P1 expression, which can be instrumental in understanding disease progression and the effect of therapeutic interventions.

MET Selective PET Tracers

The MET tyrosine kinase is a driver in many cancers, making it a prime target for targeted therapies and diagnostic imaging. chemrxiv.orgchemrxiv.org A PET tracer for MET, based on the selective inhibitor PF04217903, was developed by creating its deoxyfluorinated analogue, [¹⁸F]2. chemrxiv.org The synthesis of the non-radioactive standard for this work involved reacting p-toluenesulfonyl chloride with fluoroethanol to produce 2-fluoroethyl-4-methylbenzenesulfonate. chemrxiv.org The subsequent radiosynthesis utilized a two-step "hydrous fluoroethylation" protocol where 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) was first generated and then reacted with the precursor molecule to yield the final tracer. chemrxiv.org This research demonstrated that [¹⁸F]2 could be synthesized with good yield and specifically binds to MET in tumor tissue, underscoring the direct role of this compound and its radiolabeled counterpart in developing targeted cancer imaging agents. chemrxiv.orgchemrxiv.org

MDM2 Inhibitor Analogues

The oncoprotein murine double minute 2 (MDM2) is a negative regulator of the p53 tumor suppressor and is overexpressed in many human cancers. nih.govnih.gov Developing PET tracers to image MDM2 expression could aid in patient selection for MDM2-targeted therapies. Research into this area has involved synthesizing fluorinated analogues of the MDM2 inhibitor SP-141. nih.govnih.gov While one analogue was radiolabeled using [¹⁸F]fluoroethyl bromide, the synthesis of a related compound in the same study utilized 3-fluoropropyl-4-methylbenzenesulfonate, demonstrating the utility of tosylate precursors in creating these targeted imaging agents. nih.gov These studies confirmed that the fluorinated analogues could bind to the MDM2 protein, establishing a basis for the future development of MDM2-targeted radiotracers using tosylate-based radiolabeling strategies. nih.govnih.gov

Radiolabeling Strategies (e.g., Nucleophilic Substitution)

The primary role of this compound in radiopharmaceutical chemistry is as a precursor for fluoroethylation via nucleophilic substitution (Sₙ2) reactions. uchicago.edu In this common strategy, the tosylate group (4-methylbenzenesulfonate) acts as an excellent leaving group. The process can occur in two main ways:

Direct Fluoroethylation: A molecule of interest containing a nucleophilic group (such as a phenol (B47542) or an amine) is reacted with pre-made 2-[¹⁸F]fluoroethyl tosylate. The nucleophile attacks the ethyl carbon, displacing the tosylate group and forming a new bond with the [¹⁸F]fluoroethyl moiety. chemrxiv.org

Formation of 2-[¹⁸F]fluoroethyl tosylate: More commonly, the radiolabeling starts with a precursor like 1,2-ethylene ditosylate. No-carrier-added [¹⁸F]fluoride, activated by a phase-transfer catalyst like Kryptofix 2.2.2 with potassium carbonate, attacks one of the methylene (B1212753) groups. nih.gov This displaces one of the tosylate groups to form the highly reactive intermediate, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs). nih.gov This intermediate is then used in a subsequent step to label the final target molecule without the need for rigorous purification. chemrxiv.org

This two-step, one-pot approach is highly efficient and widely used for its reliability and applicability to a broad range of substrates. uchicago.educhemrxiv.org

Radiochemistry Yield and Purity Considerations

Recent studies have also focused on purity, identifying volatile radioactive side-products like [¹⁸F]vinyl fluoride (B91410) and 2-[¹⁸F]fluoroethanol that can form during the synthesis of [¹⁸F]FEtOTs, particularly at high temperatures (130 °C). nih.gov The formation of these impurities depends on reaction time, temperature, and the amount of base used, highlighting the need for carefully optimized conditions to ensure the purity of the final product and minimize environmental contamination. nih.gov

Table 1: Research Findings on PET Tracers Utilizing Tosylate Precursors

Tracer Target Specific Tracer/Analogue Precursor/Reagent Used Key Finding Citation
Hypoxia [¹⁸F]FETA N-[2-(toluene-4-sulfonyloxy)-ethyl]-phthalimide Synthesis of [¹⁸F]fluoroethylamine intermediate for the final tracer. nih.govnih.gov
MET [¹⁸F]2 (PF04217903 analogue) 2-[¹⁸F]Fluoroethyl tosylate Tracer specifically binds to MET in tumor tissue in vitro. chemrxiv.orgchemrxiv.org
MDM2 SP-141 Analogue 3-Fluoropropyl-4-methylbenzenesulfonate Fluorinated analogues confirmed binding to MDM2 protein. nih.govnih.gov
S1PR1 [¹⁸F]TZ4877 Tosylate Precursor Tracer produced via nucleophilic substitution of a tosylate. uchicago.edu

Table 2: Radiochemistry Yield and Purity Data

Tracer/Intermediate Labeling Strategy Radiochemical Yield (RCY) Radiochemical Purity Molar Activity (GBq/µmol) Citation
[¹⁸F]FETos Nucleophilic substitution on ethylene (B1197577) ditosylate 85% Not specified Not specified chemrxiv.org
[¹⁸F]2 (MET Tracer) Two-step from [¹⁸F]FETos 6.3 ± 2.6% >95% >50 chemrxiv.org
[¹⁸F]FETMP Two-step nucleophilic substitution 10-20% >98% >220 nih.gov
[¹⁸F]FETA From [¹⁸F]fluoroethylamine ~25% (uncorrected) Not specified Not specified nih.gov

Role in Radio-Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for labeling complex biomolecules. nih.govnih.gov this compound is instrumental in this area as a precursor to one of the most widely used clickable prosthetic groups, 2-[¹⁸F]fluoroethyl azide ([¹⁸F]FEA). nih.gov

The synthesis of [¹⁸F]FEA is achieved by reacting 2-azidoethyl-4-toluenesulfonate with [¹⁸F]fluoride. nih.gov In this reaction, the fluoride ion displaces the tosylate leaving group. The resulting [¹⁸F]FEA is a small, reactive molecule that can be "clicked" onto a larger biomolecule (e.g., a peptide, antibody, or nanoparticle) that has been pre-functionalized with an alkyne group. This strategy is exceptionally useful because the harsh conditions often required for the initial ¹⁸F-fluorination can be performed on the small, stable tosylate precursor, while the final conjugation to the sensitive biomolecule occurs under mild, biocompatible "click" conditions. nih.gov This approach has been successfully used to label peptides and folate derivatives for in vivo tumor imaging. nih.gov

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the reactivity of organic compounds. For 2-Fluoroethyl 4-methylbenzenesulfonate (B104242), DFT calculations can provide a deep understanding of its chemical behavior. Although specific DFT studies exclusively focused on this molecule are not widely published, the principles and expected outcomes can be inferred from studies on analogous sulfonates and fluorinated compounds. usfq.edu.ecscielo.org.mx

A typical DFT study on 2-Fluoroethyl 4-methylbenzenesulfonate would involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations would determine various electronic properties that govern its reactivity. scielo.org.mx Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. usfq.edu.ec

Furthermore, DFT can be employed to model reaction pathways, for instance, in nucleophilic substitution reactions where the tosylate group is displaced. By calculating the transition state energies, activation energies for different reaction mechanisms (e.g., SN1 vs. SN2) can be compared. For example, computational studies on similar compounds have shown that electron-withdrawing groups, like the fluorine atom in this compound, can significantly lower the activation energy for nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT

DescriptorDefinitionPredicted Significance for this compound
Ionization Potential (I) The minimum energy required to remove an electron from a molecule.Expected to be relatively high, indicating stability.
Electron Affinity (A) The energy released when an electron is added to a molecule.The presence of fluorine and sulfonate groups likely results in a favorable electron affinity.
Electronegativity (χ) The tendency of a molecule to attract electrons.Expected to be high due to the electronegative F and O atoms.
Chemical Hardness (η) A measure of resistance to change in electron distribution.A larger HOMO-LUMO gap would suggest greater hardness.
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons.Expected to be high, indicating its nature as a good electrophile in reactions.

This table is illustrative and based on general principles of DFT and the known effects of the functional groups present in the molecule. dergipark.org.tr

Analysis of Electronic Environment and Leaving Group Ability

The electronic environment of this compound is characterized by a significant polarization of its covalent bonds, which is key to its reactivity. The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions. Its effectiveness stems from the ability of the resulting tosylate anion to stabilize the negative charge through resonance across the sulfonate group and the aromatic ring.

The presence of a fluorine atom on the ethyl group further enhances the leaving group ability of the tosylate. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbon atom to which the tosylate is attached (the α-carbon). This withdrawal of electron density makes the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the C-O bond of the ester is weakened, facilitating its cleavage. While the fluoride (B91410) ion itself is a poor leaving group due to the strength of the C-F bond, its presence on an adjacent carbon significantly enhances the departure of a better leaving group like tosylate. youtube.com

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and delocalization within the molecule, providing a more detailed picture of its electronic environment. Such an analysis would likely show a significant positive partial charge on the α-carbon and the delocalization of negative charge on the oxygen atoms of the sulfonate group upon its departure.

Table 2: Comparison of Leaving Group Ability in Related Sulfonates

Leaving GroupRelative ReactivityReason for Difference
Tosylate (-OTs) ExcellentResonance stabilization of the resulting anion.
Mesylate (-OMs) ExcellentSimilar to tosylate, with good charge delocalization.
Triflate (-OTf) SuperiorThe three fluorine atoms provide a very strong inductive effect, making it one of the best leaving groups.
2-Fluoroethyl Tosylate Enhanced (vs. Ethyl Tosylate)The inductive effect of the fluorine atom increases the electrophilicity of the reaction center.

This table provides a qualitative comparison based on established principles of organic chemistry.

Modeling of Drug-Target Interactions of Derivatives

Derivatives of this compound are of interest in medicinal chemistry, particularly for the development of targeted therapeutic agents and imaging probes. rsc.org For instance, the fluoroethyl group can be isotopically labeled with fluorine-18 (B77423) for use in Positron Emission Tomography (PET). nih.gov Modeling the interaction of such derivatives with their biological targets is a crucial step in the drug design and discovery process. nih.gov

Molecular docking is a primary computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. nih.gov In a hypothetical scenario where a derivative of this compound is designed as a kinase inhibitor, molecular docking would be used to place the molecule into the ATP-binding site of the target kinase. The program would then calculate a scoring function to estimate the binding energy, which correlates with the inhibitory potency of the compound.

These models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For example, the aromatic ring of the tosylate moiety could engage in π-π stacking with aromatic residues in the binding pocket, while the sulfonate or other functional groups could form hydrogen bonds. youtube.com This information is invaluable for optimizing the lead compound to improve its potency and selectivity.

Table 3: Hypothetical Interaction Energies for a Derivative in a Kinase Binding Site

Interaction TypeInteracting Residues (Example)Estimated Contribution to Binding Energy (kcal/mol)
Hydrogen Bond Asp145-3.5 to -5.0
π-π Stacking Phe80-2.0 to -3.0
Hydrophobic Interaction Val35, Leu132-1.5 to -2.5
Electrostatic Interaction Lys20-4.0 to -6.0

This table is purely illustrative of the type of data generated from molecular modeling studies and does not represent actual experimental values for a specific derivative. youtube.comnih.gov

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

The established synthesis of 2-fluoroethyl 4-methylbenzenesulfonate (B104242) involves the reaction of 2-fluoroethanol (B46154) with 4-methylbenzenesulfonyl chloride in the presence of a base. While effective, future research is directed towards optimizing this process for higher yield, purity, and scalability, particularly for the production of its 18F-radiolabeled counterpart. A significant area of development lies in the exploration of novel radiofluorination methodologies. For instance, research into new prosthetic groups based on azaisatoic anhydride (B1165640) for indirect radiofluorination is an active field. uni-koeln.de Furthermore, the development of methods like copper-mediated radiofluorination, which has shown high radiochemical conversion rates for other complex molecules, could be adapted for more efficient synthesis of tracers derived from 2-fluoroethyl 4-methylbenzenesulfonate. uni-koeln.de The goal is to create more robust and automated synthesis modules for the on-demand production of 18F-labeled compounds, which is critical for clinical positron emission tomography (PET).

Exploration of New Applications in Materials Science

While the primary focus of this compound has been in biomedicine, its structural features suggest potential applications in materials science. The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, including thermal stability, lipophilicity, and electronic characteristics. Analogous compounds, such as 2,2,2-trifluoroethyl 4-methylbenzenesulfonate, are utilized as electrophilic vinylation reagents in the synthesis of functionalized polymers and vinyl styrenes. nih.gov Future research could explore the use of this compound as a monomer or modifying agent for creating novel fluorinated polymers. These materials could possess unique properties suitable for applications in areas like high-performance coatings, specialized membranes, or advanced electronic components. Investigating its reactivity in polymerization reactions and characterizing the resulting materials would be a key research direction.

Advanced Radiotracer Design and Evaluation

A major and highly significant future direction is the continued use of this compound in the design of advanced radiotracers for PET imaging. It serves as a crucial intermediate for introducing the 18F-fluoroethyl group into biologically active molecules. chemicalbook.com Its application in creating high-affinity ligands for the prostate-specific membrane antigen (PSMA) for prostate cancer imaging is a prime example. chemicalbook.com Future work will likely focus on:

New Targets: Designing and synthesizing novel tracers for other biological targets beyond PSMA, such as the Fibroblast Activation Protein (FAP), which is a marker for various cancers. uni-koeln.de

Improved Pharmacokinetics: Modifying tracer structures to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to clearer images with lower background signals.

Comprehensive Evaluation: Employing advanced evaluation techniques for these new radiotracers. This includes dynamic in-vivo PET imaging, detailed radiometabolite analysis, in-vitro autoradiography, biodistribution studies, and blocking assays to confirm specificity, as has been demonstrated with other novel TSPO probes for neuroinflammation. nih.gov The development of analogues to established tracers, such as O-[18F]Fluoroethyltyrosine ([18F]FET), is also a promising strategy to refine imaging properties for applications like brain tumor imaging. uni-koeln.de

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

The fundamental reaction mechanism for this compound involves its role as an electrophile in nucleophilic substitution reactions, where the tosylate group is displaced. However, a deeper, quantitative understanding can accelerate the development of new applications. Future research should focus on employing advanced analytical and theoretical methods to probe its reactivity.

Spectroscopic Analysis: While standard characterization is routine, advanced spectroscopic techniques could provide deeper insights. For instance, detailed kinetic studies using in-situ NMR or FT-IR spectroscopy could elucidate reaction rates and intermediates under various conditions.

Computational Chemistry: Theoretical modeling using methods like Density Functional Theory (DFT) can be a powerful predictive tool. Such studies could model reaction pathways, calculate activation energies for competing reactions, and predict the electronic properties of novel tracers before their synthesis. Similar computational and crystallographic analyses have been performed for related compounds like 2,2,2-trifluoroethyl 4-methylbenzenesulfonate, revealing details about intermolecular forces and crystal packing, which influence its bulk properties. nih.gov Applying these techniques to this compound would provide a more complete picture of its chemical behavior, aiding in the rational design of future synthetic routes and functional molecules.

Compound Data

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₁FO₃S nih.gov
Molecular Weight 218.25 g/mol nih.gov
Physical State Oil chemicalbook.com
Boiling Point 140°C at 1 mmHg chemicalbook.comchemicalbook.com
Density 1.241 g/cm³ chemicalbook.com

| IUPAC Name | this compound | nih.gov |

Mentioned Compounds

Compound Name
This compound
2-fluoroethanol
4-methylbenzenesulfonyl chloride
O-[18F]Fluoroethyltyrosine
2,2,2-trifluoroethyl 4-methylbenzenesulfonate

Q & A

Q. What are the established synthetic routes for preparing 2-fluoroethyl 4-methylbenzenesulfonate, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, 2-fluoroethyl tosylate can be prepared by reacting 2-fluoroethanol with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimized conditions include:
  • Solvent : DMF or THF for solubility and reaction efficiency.

  • Base : K₂CO₃ or pyridine to neutralize HCl byproducts.

  • Temperature : 80°C for 12–24 hours to ensure complete conversion.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of 2-fluoroethanol to tosyl chloride) .

    Table 1 : Representative Reaction Conditions

    ReagentsSolventBaseTemperatureYield
    2-fluoroethanol + TsClDMFK₂CO₃80°C75–85%
    2-fluoroethanol + TsClTHFPyridine60°C65–70%

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify fluorine coupling (e.g., ²J₆F splitting in ethyl group protons at δ 4.4–4.6 ppm) and sulfonate resonance (δ ~125–135 ppm for aromatic protons) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. Monoclinic systems (e.g., P2₁/n) are common, with unit cell parameters such as a = 14.64 Å, b = 5.71 Å, c = 17.53 Å . Ensure hydrogen bonding networks (e.g., C–H···O interactions) are mapped for stability analysis.
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219).

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The fluorine atom enhances the leaving-group ability of the sulfonate by polarizing the C–O bond, facilitating SN₂ mechanisms. Computational studies (DFT/B3LYP) show reduced activation energy (~15–20 kJ/mol) compared to non-fluorinated analogs. Kinetic experiments (e.g., with NaN₃ in DMF) reveal 1.5× faster azide substitution in fluorinated derivatives .

Q. What strategies are effective for resolving contradictions between theoretical predictions and experimental observations in the reactivity of this compound?

  • Methodological Answer :
  • Iterative Validation : Cross-check computational models (e.g., Gaussian or ORCA) with experimental kinetics. For example, if DFT predicts a lower activation barrier than observed, recalibrate solvation models (e.g., SMD for DMF) .
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediates (e.g., sulfonate ester hydrolysis) during reactions .
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., Arrhenius plot deviations due to side reactions) .

Q. What safety protocols are critical when handling intermediates derived from this compound, such as 2-fluoroethyl azide?

  • Methodological Answer :
  • Explosion Risk : Avoid isolating neat 2-fluoroethyl azide; use in situ generation (e.g., from 2-fluoroethyl tosylate and NaN₃ in DMF) and dilute solutions (<10% w/v) .
  • Ventilation : Perform reactions in fume hoods with blast shields.
  • Storage : Store intermediates at –20°C in flame-resistant containers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoroethyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-Fluoroethyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.